4-chlorobenzyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate
Overview
Description
The compound of interest is part of a class of chemicals that are synthesized for various purposes, including but not limited to, studying their chemical behavior, potential biological activities, and material science applications. Its complex structure suggests potential for varied interactions and activities.
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions, such as the Knoevenagel condensation, under catalytic conditions. For example, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate is synthesized via the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a catalytic amount of piperidine and trifluoroacetic acid under reflux conditions (Kumar et al., 2016).
Molecular Structure Analysis
Molecular and crystal structure analysis is crucial in understanding the compound's physical and chemical properties. Structural analysis is commonly carried out using X-ray diffraction studies, which reveal information about crystalline structures and molecular conformation (Kumar et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their functional groups. For example, the presence of chlorobenzyl and trifluoromethyl groups can affect the compound’s reactivity towards nucleophiles and electrophiles, potentially leading to a variety of chemical transformations, such as amidation reactions catalyzed by specific catalysts that are efficient for certain types of chemical bond formations (Wang et al., 2018).
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Antioxidant Activities: Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate has been synthesized and evaluated for its antimicrobial and antioxidant susceptibilities, showcasing potential utility in creating compounds with beneficial biological activities (Kumar et al., 2016).
- Molecular Docking and Vibrational Studies: Research on derivatives of 4-oxobutanoic acid reveals insights into their structural, electronic, and optical characteristics, suggesting their potential in nonlinear optical materials and biological activities, supported by Auto-dock studies indicating inhibition of Placenta growth factor (PIGF-1) (Vanasundari et al., 2018).
Applications in Material Science and Chemistry
- Electron-Rich Amino Heterocycles: Studies on the annulation of trifluoromethylpyridine ring to electron-rich amino heterocycles, proposing a method for regiospecific synthesis of CF3-containing fused pyridines, indicate potential applications in material science and organic synthesis (Volochnyuk et al., 2003).
- Liquid-Crystalline Polymorphism: Research on azobenzene derivatives, including studies on the influence of terminal groups on liquid-crystalline polymorphism, showcases the role of such compounds in developing materials with specific mesophases and temperature ranges, useful in displays and sensors (Podruczna et al., 2014).
Environmental and Biological Implications
- Degradation Pathways: A study on the metabolism of 4-chlorobiphenyl by Pseudomonas cepacia highlights a meta cleavage pathway for 4-chlorobenzoate, an intermediate in the bacterial degradation process. This research contributes to understanding the bioremediation potential of bacteria for chlorinated organic compounds (Arensdorf & Focht, 1995).
properties
IUPAC Name |
(4-chlorophenyl)methyl 4-[2-chloro-5-(trifluoromethyl)anilino]-4-oxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2F3NO3/c19-13-4-1-11(2-5-13)10-27-17(26)8-7-16(25)24-15-9-12(18(21,22)23)3-6-14(15)20/h1-6,9H,7-8,10H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFHKFWOKPNGOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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